molecular formula C16H19N3O5S2 B2596083 ({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid CAS No. 923151-05-7

({5-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid

Cat. No. B2596083
CAS RN: 923151-05-7
M. Wt: 397.46
InChI Key: YNTHKXZDQDYIPU-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-oxadiazole . Oxadiazoles are a class of heterocyclic compounds that have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .


Chemical Reactions Analysis

In general, oxadiazole derivatives can undergo various chemical reactions. For instance, acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride, and chloroacetyl chloride yields the acylated compounds .

Scientific Research Applications

Antimicrobial Activity

A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides demonstrated significant antimicrobial activity against a variety of microbial species. The compounds showed variable extents of activity relative to reference standards, with one compound highlighted for its particular effectiveness against selected microbes. This research suggests potential applications in developing new antimicrobial agents (Rehman et al., 2016).

Enzyme Inhibition

Phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized as inhibitors of human alkaline phosphatase (ALP), an enzyme involved in various physiological and pathological processes. These compounds exhibited good to excellent inhibitory activity, with one showing potent activity and a non-competitive mode of binding, indicating potential for therapeutic applications (Iqbal et al., 2019).

Anti-allergic Activity

A new class of sila-substituted 1,3,4-oxadiazoles displayed anti-allergic activity, with variations in their efficacy based on the presence of sulfonyl or sulfur moieties. This suggests the possibility of using these compounds in the treatment of allergic reactions (Guda et al., 2013).

Anticancer Potential

N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides exhibited potential as anti-bacterial agents with moderate inhibitors of α-chymotrypsin enzyme, suggesting a pathway for the development of new anticancer compounds. Some derivatives displayed significant antibacterial activity and moderate anti-enzymatic potential, with less cytotoxicity indicated by in vitro screening (Siddiqui et al., 2014).

properties

IUPAC Name

2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c20-14(21)11-25-16-18-17-15(24-16)12-5-7-13(8-6-12)26(22,23)19-9-3-1-2-4-10-19/h5-8H,1-4,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTHKXZDQDYIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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